6-Chloro-4-pyridazinamine

Description

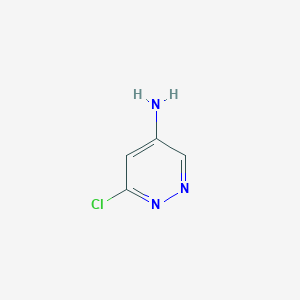

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPMXMNGPUEPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555892 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-45-4 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 4 Pyridazinamine Derivatives

Nucleophilic Substitution Reactions of Halogenated Pyridazines

The electron-deficient nature of the pyridazine (B1198779) ring system makes halogenated pyridazines, including 6-chloro-4-pyridazinamine, susceptible to nucleophilic attack. thieme-connect.de This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of a wide array of functional groups.

Displacement of Chloro Groups by Various Nucleophiles (e.g., Amines, Thiols)

The chlorine atom at the 6-position of this compound is a key site for nucleophilic substitution reactions. This reactivity allows for the displacement of the chloro group by a variety of nucleophiles, including amines and thiols, leading to the formation of diverse derivatives. smolecule.comsmolecule.com These reactions are typically conducted in polar aprotic solvents. smolecule.com

The general mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bonded to the chlorine. The presence of the amino group at the 4-position can influence the reactivity of the chloro group through electronic effects. The reaction conditions, such as temperature and the choice of base, can be optimized to achieve high yields of the desired substituted products. For instance, the reaction of 6-chloropyridazin-3-amine with various amines can produce a range of N-substituted pyridazinamine derivatives. smolecule.com Similarly, thiols can be employed to introduce sulfur-containing moieties, further expanding the chemical space accessible from this scaffold. smolecule.comcas.cn

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or Secondary Amine | Substituted Pyridazinamines |

| Thiols | Thiol | Thioether Pyridazines |

Vicarious Nucleophilic Substitution in Electron-Deficient Pyridazine Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. nih.gov In the context of pyridazine systems, VNS allows for the introduction of substituents at positions that are not activated by a leaving group. rsc.orgrsc.org The reaction typically involves a nucleophile carrying a leaving group. The mechanism proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

For pyridazinium N-dicyanomethylides, VNS has been shown to occur at the 4-position, yielding 4-substituted pyridazine derivatives. rsc.orgrsc.org This regioselectivity is a key feature of the reaction. While direct examples involving this compound are not extensively detailed in the provided results, the principles of VNS on electron-deficient pyridazine rings suggest its potential applicability for further functionalization of this scaffold. The reaction of 1,2,4-triazines with α-halocarbanions can also lead to functionalized pyridazine derivatives through a related ring transformation process. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrsc.org Halogenated pyridazines, such as this compound, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Arylboronic Acids

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (typically a boronic acid) and an organic halide or triflate. researchgate.net In the case of this compound, the chloro group at the 6-position serves as the electrophilic partner.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. rsc.org The catalytic cycle involves oxidative addition of the chloropyridazine to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The use of specific phosphine (B1218219) ligands can significantly influence the efficiency and selectivity of the coupling. nih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyridazine ring. researchgate.netacademie-sciences.fr

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Base | 6-Aryl-4-pyridazinamine |

Stille Coupling and Other Palladium-Catalyzed Reactions

The Stille coupling reaction provides another powerful method for C-C bond formation, utilizing an organotin reagent as the nucleophilic partner. wikipedia.orgcore.ac.uk Similar to the Suzuki-Miyaura coupling, it is catalyzed by palladium and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The Stille reaction is known for its tolerance of a wide variety of functional groups. orgsyn.org While specific examples with this compound are not explicitly detailed, the general applicability of Stille coupling to chloropyridazines suggests its utility for introducing alkyl, vinyl, or aryl groups. researchgate.net

Other palladium-catalyzed reactions, such as the Heck reaction, can also be employed for the functionalization of pyridazine scaffolds. researchgate.net These reactions further expand the synthetic toolbox for modifying this compound and its derivatives.

Sonogashira Reaction for Alkynylation of Pyridazine Scaffolds

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. For this compound, the Sonogashira reaction would involve the coupling of the chloro-substituted pyridazine with a terminal alkyne.

The catalytic cycle involves the formation of a palladium-alkynyl complex and a copper acetylide. rsc.org The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org The Sonogashira reaction allows for the direct introduction of an alkynyl group at the 6-position of the pyridazine ring, providing access to a class of compounds with potential applications in materials science and medicinal chemistry. gelest.com

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne | Pd catalyst, Cu cocatalyst, Base | 6-Alkynyl-4-pyridazinamine |

Oxidation and Reduction Chemistry Relevant to Pyridazinamines

Pyridazinamine derivatives can undergo both oxidation and reduction reactions, leading to the formation of various new compounds. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used, while reduction is often achieved with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride under controlled conditions.

Formation of N-Oxides and Their Reactivity

The oxidation of pyridazine derivatives can lead to the formation of N-oxides. scripps.eduresearchgate.net This transformation significantly alters the electronic properties and reactivity of the pyridazine ring. The introduction of an N-oxide group activates the ring, particularly at the 2- and 4-positions, making it more susceptible to both nucleophilic and electrophilic substitution reactions. researchgate.net

The reactivity of pyridazine N-oxides has been a subject of interest. For instance, the photochemistry of pyridazine N-oxides reveals two primary reaction pathways upon photoisomerization. nih.gov One major pathway involves the formation of a diazo intermediate. nih.gov The efficiency of these photoreactions can be influenced by the presence of substituents on the pyridazine ring. For example, an electron-donating group at the C6 position can accelerate the photoisomerization process. nih.gov

Furthermore, pyridazine N-oxides can act as photoactivatable precursors for atomic oxygen (O(3P)). This reactive oxygen species can participate in C-H oxidation reactions. nih.gov Studies have shown that the deoxygenation of pyridazine N-oxides can lead to the oxidation of substrates like arenes and alkanes. nih.gov The selectivity of these oxidation reactions can be influenced by the substrate. For example, a competition experiment between benzene (B151609) and cyclooctane (B165968) showed a preference for the oxidation of benzene. nih.gov

The deoxygenation of heteroaromatic N-oxides, including pyridine (B92270) N-oxides, can be achieved using reagents like phenylboronic acid. researchgate.net The efficiency of this deoxygenation can be dependent on the electronic nature of the substituents on the ring. Pyridine N-oxides with electron-donating groups tend to undergo smooth conversion, while those with electron-deficient groups may require longer reaction times. researchgate.net

Advanced Derivatization Strategies for Chemical Library Generation

The versatile reactivity of this compound and its derivatives makes them excellent starting materials for the generation of chemical libraries for drug discovery and other applications. Advanced derivatization strategies, including acylation, amide coupling, and cyclization reactions, are employed to create a diverse range of molecules. researchgate.net

Acylation and Amide Coupling Reactions

The amino group of this compound is a key site for derivatization through acylation and amide coupling reactions. These reactions involve the formation of an amide bond between the pyridazinamine and a carboxylic acid or its activated derivative. mychemblog.com A common strategy involves activating the carboxylic acid to make it more electrophilic. mychemblog.comyoutube.com Various coupling reagents have been developed to facilitate this transformation under mild conditions. mychemblog.comorganic-chemistry.org

One such reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be highly efficient in preparing active esters from carboxylic acids, leading to the formation of amides. mychemblog.com The reaction typically proceeds at room temperature in the presence of a base like diisopropylethylamine (DIEA). mychemblog.com

The synthesis of phenoxy-substituted imidazo[1,2-b]pyridazine (B131497) amide derivatives has been reported, starting from 6-chloro-2-methyl-8-phenoxyimidazo[1,2-b]pyridazine-3-carboxylic acid and various amines. nih.gov These reactions highlight the utility of amide coupling in expanding the chemical space of pyridazine-based compounds. nih.gov

For challenging amide bond formations, especially with non-nucleophilic amines, specific reagent combinations like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) have been developed. researchgate.net This method allows for the in situ generation of highly reactive acyl imidazolium (B1220033) ions. researchgate.net

Table 1: Examples of Amide Coupling Reactions

| Starting Carboxylic Acid | Amine | Coupling Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU, DIEA, DMF | 2-(6-chloro-5-methylpyridin-3-yl)-N-(pyridin-3-yl)acetamide derivative | mychemblog.com |

| 6-chloro-2-methyl-8-phenoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | Various amines | Not specified | Phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives | nih.gov |

Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazo[1,2-b]pyridazines)

Cyclization reactions are a powerful tool for constructing fused heterocyclic systems from pyridazinamine derivatives. A prominent example is the synthesis of the imidazo[1,2-b]pyridazine ring system. nih.govevitachem.com This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. researchgate.netevitachem.com

The formation of the imidazo[1,2-b]pyridazine backbone is commonly achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone, such as bromoacetone (B165879) or chloroacetone, under mild basic conditions. nih.gov The presence of a halogen on the pyridazine ring is crucial for the successful formation of the fused ring system in good yields. nih.gov In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic and participates in the cyclization. nih.gov

For instance, 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (B3017338) can be synthesized by reacting 3-amino-6-chloro-4-methylpyridazine with bromoacetone. Another example involves the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate can be further functionalized. For example, nitration with nitric acid in sulfuric acid yields the 3-nitro derivative, which can then react with sodium benzenesulfinate (B1229208) to produce 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com

Table 2: Examples of Cyclization Reactions to Form Imidazo[1,2-b]pyridazines

| Pyridazinamine Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 3-amino-6-chloro-4-methylpyridazine | Bromoacetone | 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine | |

| 6-chloropyridazin-3-amine | 1,3-dichloroacetone | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | mdpi.com |

| 2-chloro-3-nitropyridine and 6-chloropyridazin-3(2H)-one | POCl₃ (for cyclization) | 2-chloropyrido[3',2':4,5]imidazo[1,2-b]pyridazine | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyridazinamine Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

Positional isomerism, which involves the differential placement of substituents on the pyridazine (B1198779) ring, markedly influences the biological activity of pyridazinamine derivatives. fiveable.me The specific location of functional groups such as the amino and chloro groups in 6-Chloro-4-pyridazinamine is critical to its biological function.

Altering the position of the amino group from position 4 to position 3, as seen in the isomer 3-Amino-6-chloropyridazine, results in a modified hydrogen-bonding capacity and a shift in the molecule's electronic distribution. This change can diminish the compound's specificity for certain biological targets. Similarly, the isomer 6-Chloro-3-pyridazinamine, with the amino group at position 3, has been observed to have reduced antimicrobial activity, a change attributed to steric hindrance and less favorable subcellular localization.

The nature and position of various substituents also play a significant role. Electron-withdrawing groups, like the chlorine atom in this compound, are known to enhance the reactivity of the molecule. Conversely, the introduction of bulkier groups can affect pharmacokinetic properties. Studies on other pyridazine derivatives have shown that even subtle changes, such as the addition of a 4-fluorophenyl group, can significantly impact the biochemical profile of a molecule. nih.gov

The following table summarizes the impact of positional isomerism on the activity of some pyridazinamine derivatives:

| Compound Name | Structural Difference from this compound | Impact on Biological Activity |

| 3-Amino-6-chloropyridazine | Amino group at C3 instead of C4 | Altered hydrogen-bonding and electronic distribution, reducing target specificity. |

| 6-Chloro-3-pyridazinamine | Amino group at C3 instead of C4 | Reduced antimicrobial activity due to steric hindrance. |

These examples underscore the principle that minor positional and substituent modifications can lead to substantial changes in the biological profiles of pyridazinamine compounds.

Role of the Halogen Moiety in Molecular Recognition and Binding Affinity

The halogen atom, specifically the chlorine in this compound, plays a crucial role in molecular recognition and binding affinity through a phenomenon known as halogen bonding. mdpi.com Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic (electron-rich) site. mdpi.comuni-muenchen.de

The presence of the chlorine atom, an electron-withdrawing group, also modulates the electronic properties of the pyridazine ring system. smolecule.com This electronic influence can affect how the molecule interacts with its biological target. For instance, it can enhance reactivity and influence the molecule's ability to participate in other non-covalent interactions, such as π-π stacking.

The following table details the characteristics of halogen bonding:

| Feature | Description |

| Nature of Interaction | A non-covalent bond between a halogen atom (e.g., Cl, Br, I) and an electron-rich atom (e.g., O, N, S). researchgate.net |

| Role in Binding | Contributes to the stability and specificity of the ligand-target complex. researchgate.net |

| Effect on Affinity | Can significantly increase the binding affinity of a ligand for its receptor. mdpi.com |

| Electronic Impact | The electron-withdrawing nature of halogens can modulate the electronic landscape of the entire molecule. smolecule.com |

Therefore, the chlorine moiety in this compound is not merely a substituent but an active participant in molecular interactions that dictate its biological efficacy.

Pyridazine Ring System as a Bioisosteric Scaffold in Drug Design

The pyridazine ring is a valuable scaffold in drug design, often employed as a bioisostere for other aromatic rings like phenyl or other heterocyclic systems. nih.govresearchgate.net Bioisosterism is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or optimizing its properties. encyclopedia.pub

The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive bioisosteric replacement. nih.gov It has a significant dipole moment and robust hydrogen-bonding capacity due to its two adjacent nitrogen atoms. nih.gov These features allow it to engage in strong interactions with biological targets. nih.gov When substituted for a phenyl ring, the pyridazine scaffold can lead to less lipophilic compounds, which can be advantageous for drug development. nih.govnih.gov

The use of the pyridazine core has been explored in various therapeutic areas, where it serves as the central framework to which different functional groups are attached. researchgate.netencyclopedia.pub For example, in the development of kinase inhibitors, the pyridazine scaffold has been used to orient substituents in a specific spatial arrangement to fit into the ATP binding pocket of the enzyme. acs.org The ability of the pyridazine nitrogens to act as hydrogen bond acceptors is often key to these interactions. nih.gov

The following table compares the properties of the pyridazine ring with a phenyl ring, illustrating its utility as a bioisostere:

| Property | Pyridazine Ring | Phenyl Ring | Advantage in Bioisosteric Replacement |

| Hydrogen Bonding | Two nitrogen atoms act as H-bond acceptors. nih.gov | No inherent H-bond acceptors. | Enhanced potential for specific interactions with targets. nih.gov |

| Dipole Moment | High | Low | Can lead to reduced lipophilicity and improved physicochemical properties. nih.gov |

| Polarity | More polar | Less polar | May improve solubility and other drug-like properties. nih.gov |

The strategic incorporation of the pyridazine ring system as a bioisosteric scaffold is a powerful tool for medicinal chemists to fine-tune the properties of a lead compound.

Influence of Amine Substituents on Receptor Interactions and Potency

The position and substitution of the amine group can drastically alter a compound's activity. In this compound, the primary amine at the 4-position is crucial for its biological effects. When this amine group is substituted, for example with a dimethylaminoethyl chain, the resulting molecule's ability to interact with biological targets can be enhanced. ontosight.ai Such substitutions can influence the compound's size, shape, and electronic distribution, all of which affect how it fits into a binding pocket and interacts with key amino acid residues. ontosight.ai

The basicity of the amine group can also be a factor, as it may become protonated under physiological conditions, allowing for ionic interactions with negatively charged residues in the receptor. The electronic properties of other substituents on the pyridazine ring can modulate the pKa of the amine group, thereby influencing its ionization state and interaction potential. blumberginstitute.org

The following table illustrates how modifications to the amine group can affect molecular interactions:

| Amine Group Modification | Potential Effect on Receptor Interaction |

| Primary Amine (-NH2) | Acts as a hydrogen bond donor. |

| Substituted Amine (-NHR, -NR2) | Can alter steric fit, add new interaction points, and modify basicity and solubility. ontosight.ai |

| Protonated Amine (-NH3+) | Can form ionic bonds (salt bridges) with acidic residues like aspartate or glutamate. rsc.org |

In essence, the amine substituent is a key pharmacophoric feature, and its strategic modification is a common approach in the optimization of pyridazinamine-based drug candidates.

Hydrogen Bonding Networks and Their Contribution to Ligand-Target Interactions

Hydrogen bonds are fundamental to the specific and high-affinity binding of ligands to their biological targets. nih.govnih.gov In pyridazinamine derivatives like this compound, multiple functional groups can participate in forming a network of hydrogen bonds within a receptor's active site. nih.gov

The pyridazine ring itself contains two nitrogen atoms that are potent hydrogen bond acceptors. nih.gov This allows the core scaffold to form one or, in some cases, two simultaneous hydrogen bonds with donor groups on the protein, such as the N-H of an amide backbone or the -OH of a serine or threonine residue. nih.gov The amine group at the 4-position provides a crucial hydrogen bond donor site.

The collective effect of these interactions can create a stable and intricate hydrogen-bonding network that anchors the ligand in a specific orientation. plos.org This network is critical for molecular recognition and is a primary driver of binding affinity. nih.gov The geometry of these bonds is highly specific, requiring a precise alignment of donor and acceptor atoms, which contributes to the selectivity of the compound for its target. rsc.org

Water molecules can also mediate hydrogen bonds between the ligand and the protein, further stabilizing the complex. rsc.org Computational and structural studies, such as X-ray crystallography, are often used to visualize these networks and understand their contribution to the ligand's biological activity. nih.gov

The table below summarizes the key hydrogen bonding participants in a pyridazinamine derivative:

| Molecular Feature | Hydrogen Bonding Role | Potential Partner in Protein |

| Pyridazine Ring Nitrogens | Acceptor nih.gov | Amide N-H, Hydroxyl (-OH), Water nih.gov |

| Amine Group (-NH2) | Donor | Carbonyl oxygen (C=O), Carboxylate (-COO-), Water plos.org |

| Chloro Group (-Cl) | Weak Acceptor | Can participate in weaker C-H···Cl bonds. |

The optimization of these hydrogen bonding networks is a central goal in rational drug design to enhance the potency and selectivity of pyridazinamine-based compounds.

Conformational Dynamics and Tautomeric Equilibria in Pyridazine Derivatives

The biological activity of a molecule is not only determined by its static structure but also by its dynamic behavior, including its conformational flexibility and the potential for tautomerism. researchgate.netlibretexts.org

Conformational Dynamics: Pyridazine derivatives, especially those with flexible side chains, can exist in multiple conformations. The molecule's ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," is essential for it to bind effectively to its target receptor. tandfonline.com The rotation around single bonds allows substituents to orient themselves in space to maximize favorable interactions within the binding pocket. Molecular dynamics simulations are a powerful tool to study these conformational changes and to understand how ligand binding might induce or select for specific protein conformations. acs.orgnih.gov

Tautomeric Equilibria: Aminopyridazines, including this compound, can theoretically exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For 4-aminopyridazine, an equilibrium can exist between the amino form and an imino form.

Amino Tautomer: The more stable and predominant form.

Imino Tautomer: A less stable form where a hydrogen has moved from the exocyclic amine to one of the ring nitrogens, creating a C=N double bond within the ring and an exocyclic C=NH double bond.

While the amino form is generally favored, the tautomeric equilibrium can be influenced by the solvent, pH, and the electronic nature of other substituents on the ring. libretexts.orgresearchgate.net The presence of even a small population of a minor tautomer can be significant if that is the form that preferentially binds to the biological target. umich.edu The different tautomers present distinct hydrogen bonding patterns and electronic distributions, which can lead to different biological activities.

The following table outlines these dynamic properties:

| Dynamic Property | Description | Importance in Biological Activity |

| Conformational Dynamics | The ability of a molecule to adopt different spatial arrangements through bond rotation. tandfonline.com | The molecule must adopt a specific "bioactive conformation" to fit into the receptor's binding site. tandfonline.com |

| Tautomeric Equilibria | The interconversion of isomers, typically through proton transfer, such as the amino-imino tautomerism in aminopyridazines. libretexts.org | Different tautomers have distinct interaction profiles; the minor tautomer could be the biologically active form. umich.edu |

Understanding these dynamic aspects is crucial for a complete picture of the structure-activity relationship of pyridazine derivatives.

Biological Activity and Pharmacological Potential of Pyridazinamine Derivatives

Antimicrobial Research Applications

The quest for novel antimicrobial agents has led researchers to explore a variety of heterocyclic compounds, including pyridazinamine derivatives. While specific studies on the antimicrobial properties of 6-Chloro-4-pyridazinamine are not extensively documented in publicly available research, the broader class of pyridazine (B1198779) and pyrimidine (B1678525) derivatives, which share structural similarities, has shown promise. For instance, a study on 6-chloro-2,4-diamino pyrimidine, a structurally related compound, investigated its in vitro activity against a panel of bacteria and fungi. The results indicated low antibacterial and antifungal activity compared to standard drugs like streptomycin (B1217042) and nystatin.

In general, the antimicrobial potential of such derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various microbial strains. The mechanism of action can vary, but it is often attributed to the inhibition of essential microbial enzymes or the disruption of cellular integrity. The presence and position of substituents on the pyridazine ring, such as the chloro and amino groups in this compound, are critical in determining the antimicrobial efficacy and spectrum of activity. Further research is needed to specifically elucidate the antimicrobial profile of this compound.

Anticancer and Anti-Proliferative Investigations

Pyridazinamine derivatives have emerged as a significant class of compounds in the development of novel anticancer therapies. Their anti-proliferative effects are often linked to the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth, proliferation, and survival. Dysregulation of these kinases is a hallmark of many cancers.

Anti-inflammatory Effects and Related Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Pyridazinamine derivatives have been investigated for their potential to modulate inflammatory pathways. A primary mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

Although direct studies on the anti-inflammatory effects of this compound are limited, the pyridazinone core is recognized as a promising scaffold for the development of anti-inflammatory agents with potentially reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Research on related pyridazine derivatives has demonstrated their ability to inhibit COX enzymes. The anti-inflammatory activity is typically assessed through in vitro enzyme inhibition assays and in vivo models of inflammation. The specific contribution of the 6-chloro and 4-amino substituents of the target compound to anti-inflammatory activity remains an area for future investigation.

Modulation of Neurological Receptors and Pathways

The central nervous system (CNS) presents a multitude of targets for therapeutic intervention. Pyridazinamine derivatives have been shown to interact with several key neurological receptors, suggesting their potential for the treatment of various neurological and psychiatric disorders.

GABA-A Receptor Antagonism Studies

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Certain pyridazinamine derivatives have been identified as antagonists of this receptor, meaning they block the action of GABA, leading to an excitatory effect. This property has been explored for potential applications in cognitive enhancement. While there is no specific data on this compound as a GABA-A receptor antagonist, structure-activity relationship studies on related arylaminopyridazine derivatives of GABA have shown that the pyridazine core is a key pharmacophore for this activity. The affinity of these compounds for the GABA-A receptor is often quantified by their inhibition constant (Ki).

Alpha-Adrenoceptor Affinity and Selectivity

Alpha-adrenoceptors are involved in the regulation of various physiological processes, including blood pressure and neurotransmission. Studies on pyridazinone-arylpiperazine derivatives have revealed their potential as selective antagonists for α1-adrenoceptors. These investigations focus on determining the binding affinity and selectivity of these compounds for different adrenoceptor subtypes (e.g., α1a, α1b, α1d, and α2). The specific interaction of this compound with alpha-adrenoceptors has not been reported, but its structural features suggest that it could be a candidate for such investigations.

Dopamine (B1211576) Receptor Binding Inhibition

Dopamine receptors are crucial targets for drugs used to treat a range of neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. Research has explored the ability of various heterocyclic compounds to inhibit dopamine receptor binding. For instance, studies on 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines, which share some structural features with this compound, have demonstrated their ability to inhibit spiroperidol binding to dopamine receptors. The affinity for dopamine receptors is typically evaluated through in vitro binding assays, with results often expressed as IC50 values. The potential of this compound to modulate dopamine receptor activity is yet to be specifically determined.

Histamine (B1213489) H3 Receptor Inverse Agonism

Derivatives of the pyridazine scaffold have been investigated for their potential as histamine H3 receptor (H3R) inverse agonists. The H3R is a G-protein-coupled receptor primarily found in the central nervous system that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Inverse agonists for the H3R are of therapeutic interest for treating neurological and cognitive disorders.

Research into structure-activity relationships has identified 4,5-dihydropyridazin-3-one derivatives as a class of H3R antagonists/inverse agonists. deepdyve.com Modifications to the 4,5-dihydropyridazinone core were explored to prevent in vivo metabolism. This led to the identification of 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one as a promising lead compound. This derivative demonstrated significant in vivo functional antagonism of the H3R in rat models, alongside robust wake-promoting activity, highlighting the potential of the pyridazinone core in developing centrally active therapeutic agents. deepdyve.com

Enzyme Inhibitory and Modulatory Activities

Acetylcholinesterase (AChE) Inhibition

The pyridazine nucleus is a key structural feature in the development of acetylcholinesterase (AChE) inhibitors. Following the initial discovery of weak, competitive, and reversible AChE-inhibiting activity in certain 3-amino-6-phenylpyridazines, extensive structure-activity relationship (SAR) studies were conducted to enhance potency. These studies revealed critical elements for high AChE inhibition, including the necessity of the central pyridazine ring and a lipophilic cationic head. scbt.com

Starting from the lead compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, researchers performed structural modifications on four different parts of the molecule. scbt.com Key findings from these investigations include:

The introduction of a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE-inhibitory activity and improved selectivity for AChE over butyrylcholinesterase (BuChE). scbt.com

Various substitutions and replacements of the C-6 phenyl group were well-tolerated, leading to derivatives with equivalent or slightly improved activity. scbt.com

Modifications to the benzylpiperidine portion of the molecule were generally detrimental to the inhibitory activity. scbt.com

Through these systematic modifications, an indenopyridazine derivative was identified as a highly potent inhibitor with an IC₅₀ of 10 nM on electric eel AChE. Furthermore, the derivative 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (IC₅₀ of 21 nM) was found to be 100 times more selective for human AChE compared to the reference drug tacrine. scbt.com

Table 1: AChE Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | Modification | AChE IC₅₀ (nM) | Selectivity (hBuChE/hAChE) |

|---|---|---|---|

| Lead Compound (1) | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 120 | - |

| Indenopyridazine derivative (4g) | Modification at C-5 and C-6 | 10 | - |

| 5-Methyl derivative (4c) | Methyl group at C-5 | 21 | 24 |

Kidney-Type Glutaminase (B10826351) (GLS1) Inhibition

The pyridazine ring has been explored as a structural component in the design of inhibitors for kidney-type glutaminase (GLS1), an enzyme upregulated in many cancer cells and a key target in cancer metabolism research. researchgate.netnih.gov The compound CB-839 is a known potent allosteric inhibitor of GLS1 that features a central pyridazine ring.

In a systematic effort to explore alternatives to this core structure, researchers replaced the pyridazine ring of CB-839 with other heterocyclic systems. researchgate.net One of the synthesized analogs, where the pyridazine was replaced by a pyridine (B92270) ring, was reported to inhibit glutaminase from mouse brain and kidney tissue homogenates with IC₅₀ values in the range of 50–100 nM. researchgate.net This research highlights the importance of the heterocyclic core in the interaction with the allosteric binding site of GLS1 and shows that while pyridazine is a viable scaffold, related structures like pyridine can also confer potent inhibitory activity. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

Pyridazine derivatives have emerged as a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. COX enzymes are responsible for prostaglandin (B15479496) synthesis, with COX-2 being a key mediator in inflammation and pain. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

Several new pyridazine-based compounds have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. Many of these synthesized compounds showed a clear preference for inhibiting COX-2 over COX-1. For instance, certain derivatives demonstrated superior potency towards the COX-2 enzyme compared to the reference drug celecoxib. Molecular docking studies have suggested that the selectivity of these pyridazine compounds can be attributed to their ability to fit into a side pocket of the COX-2 active site and interact with key amino acid residues, such as His90. These findings position pyridazine derivatives as valuable lead structures for the development of safer and more effective anti-inflammatory drugs.

Table 2: COX-2 Inhibitory Activity of Novel Pyridazine Scaffolds

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Drug (Celecoxib) COX-2 IC₅₀ (µM) |

|---|---|---|---|

| 4c | 0.26 | - | 0.35 |

| 6b | 0.18 | 6.33 |

Application as Enzyme Substrates for Diagnostic Assays (e.g., α-L-iduronidase)

There is currently no available research data from the conducted searches indicating the use of this compound or its derivatives as enzyme substrates for diagnostic assays, including for α-L-iduronidase.

Antiviral Investigations (e.g., Antipicornavirus Activity)

The pyridazine scaffold, specifically in the form of pyridazinone, has been incorporated into novel chemical structures to investigate potential antiviral activities. In one study, derivatives of the natural product myricetin (B1677590) were synthesized to include a pyridazinone moiety, and these new compounds were tested for their activity against the tobacco mosaic virus (TMV).

The results of this investigation showed that several of the myricetin-pyridazinone derivatives possessed significant in vivo antiviral activity. For example, compounds designated A4, A23, and A26 exhibited curative activities with EC₅₀ values of 131.6, 138.5, and 118.9 µg/mL, respectively, which were superior to the activity of the commercial antiviral agent ningnanmycin (B12329754) (235.6 µg/mL). Furthermore, derivatives A24 and A26 displayed protective activities that also surpassed ningnanmycin. Molecular studies suggested a strong binding affinity between these compounds and the TMV coat protein. This research demonstrates the potential utility of the pyridazinone structure in the design of new antiviral agents.

Agricultural Chemistry Research Applications (e.g., Pesticides, Herbicides, Plant Growth Regulators)

The exploration of pyridazinamine derivatives, including compounds structurally related to this compound, has revealed their significant potential within agricultural chemistry. Research has primarily focused on the development of novel herbicides, pesticides, and plant growth regulators, leveraging the diverse biological activities exhibited by the pyridazine core structure. While direct and extensive research data on the specific agricultural applications of this compound is not widely available in public literature, the broader family of pyridazinamine and pyrimidine derivatives has been the subject of numerous studies, indicating the potential utility of this chemical class in agriculture.

Herbicidal Activity of Pyridazinamine and Pyrimidine Derivatives

The pyridazine and pyrimidine scaffolds are key components in the design of new herbicidal agents. Phenylpyrimidine derivatives, for instance, have been extensively studied for their ability to inhibit essential enzymes in plants, leading to growth inhibition and weed mortality. thepharmajournal.com The herbicidal action is often attributed to the inhibition of specific enzymes involved in plant growth and development. thepharmajournal.com

Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has also shown promising herbicidal activity, particularly against monocotyledonous plants. nih.gov In one study, various synthesized pyrido[2,3-d]pyrimidine compounds demonstrated significant inhibitory effects on the growth of bentgrass (Agrostis stolonifera) at a concentration of 1 mM. nih.gov The structure-activity relationship (SAR) studies in this research indicated that the substitution pattern on the pyrimidine ring plays a crucial role in the observed herbicidal efficacy.

While specific data for this compound is not detailed, the general findings for related structures underscore the potential for developing selective herbicides. The following table summarizes representative findings for herbicidal activity of related compound classes.

Table 1: Herbicidal Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Weed Species | Observation | Reference |

|---|---|---|---|

| Phenylpyrimidine Derivatives | General Weeds | Inhibition of essential plant enzymes leading to growth cessation. | thepharmajournal.com |

Pesticidal and Plant Growth Regulatory Potential

Beyond herbicidal applications, the pyridazine and pyrimidine core is integral to the development of other agrochemicals. Pyridine derivatives have been investigated for their insecticidal properties. For example, certain novel pyridine derivatives have demonstrated significant toxicity against the cowpea aphid (Aphis craccivora), with one compound showing activity approximately four times that of the commercial insecticide acetamiprid. nih.gov

Furthermore, various pyrimidine derivatives have been identified as potent plant growth regulators. auctoresonline.orgresearchgate.netauctoresonline.org Studies have shown that certain synthetic pyrimidine compounds can enhance the growth and photosynthetic activity of crops like wheat and barley. auctoresonline.orgresearchgate.netauctoresonline.org These compounds have been observed to improve seed germination, promote shoot and root development, and increase the content of photosynthetic pigments in leaves. auctoresonline.org For instance, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have demonstrated a regulatory effect on various agricultural crops, improving plant growth throughout the vegetative phase. auctoresonline.org

The table below provides an overview of the broader agricultural applications of related compound families.

Table 2: Agricultural Applications of Pyridine and Pyrimidine Derivatives

| Application | Compound Class | Example of Activity | Reference |

|---|---|---|---|

| Insecticide | Pyridine Derivatives | High toxicity against cowpea aphid (Aphis craccivora). | nih.gov |

Computational Chemistry and Theoretical Investigations on Pyridazinamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate method for predicting a wide array of molecular properties. For pyridazinamine systems, DFT calculations are instrumental in understanding geometry, stability, and chemical reactivity. Methodologies such as the B3LYP functional combined with Pople-style basis sets (e.g., 6-311+G(d,p)) are commonly employed for such analyses. researchgate.netresearchgate.net

A fundamental step in any computational analysis is geometry optimization, which seeks to find the minimum energy conformation of a molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For 6-Chloro-4-pyridazinamine, this analysis would reveal the precise spatial arrangement of the pyridazine (B1198779) ring, the chloro group, and the amine substituent.

Following optimization, an analysis of the electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

While the methodologies are well-established, specific optimized geometric parameters from DFT calculations for this compound were not available in the public literature reviewed for this article. The tables below are representative of the data that such a calculation would produce.

Table 1: Predicted Bond Lengths for this compound (No specific data available in searched literature)

| Bond | Predicted Length (Å) |

|---|---|

| C-Cl | Data not available |

| C-N (amine) | Data not available |

| N-H | Data not available |

| C-C (ring) | Data not available |

| C-N (ring) | Data not available |

Table 2: Predicted Bond Angles for this compound (No specific data available in searched literature)

| Angle | Predicted Angle (°) |

|---|---|

| Cl-C-C | Data not available |

| C-C-N (amine) | Data not available |

| H-N-H | Data not available |

Vibrational frequency analysis, performed computationally, serves two primary purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the simulation of infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes of the molecule, specific absorption bands in an experimental IR spectrum can be assigned to particular molecular motions, such as stretching, bending, or wagging of bonds.

This theoretical spectrum is an invaluable tool for interpreting experimental data. For this compound, this analysis would predict the frequencies associated with key functional groups, including the C-Cl stretch, N-H stretches of the amine group, and various vibrations of the pyridazine ring. A comparison between the theoretical and experimental spectra can confirm the molecular structure.

Table 3: Simulated Vibrational Frequencies for this compound (No specific data available in searched literature)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | Data not available |

| N-H stretch (symmetric) | Data not available |

| C-H stretch | Data not available |

| C=C/C=N ring stretch | Data not available |

| N-H bend | Data not available |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would provide insights into the delocalization of electron density between the lone pairs of the nitrogen and chlorine atoms and the antibonding orbitals of the pyridazine ring. It would also help in understanding potential intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for the molecule's physical properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded: regions of negative electrostatic potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the chlorine atom due to their high electronegativity. The hydrogen atoms of the amine group would likely exhibit a positive potential, making them potential sites for hydrogen bond donation.

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for different types of chemical reactions. By analyzing the change in electron density as an electron is added or removed, Fukui functions can pinpoint which atoms are most susceptible to nucleophilic attack (attack by an electron donor), electrophilic attack (attack by an electron acceptor), or radical attack. This analysis provides a more quantitative prediction of chemical reactivity than MEP maps alone. For this compound, calculating the Fukui functions would allow for a precise ranking of the reactivity of each atom in the ring and its substituents.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). Computational methods can provide reliable estimates of BDEs. The C-Cl bond is often a key site of reactivity in chloro-substituted heterocycles, particularly in metal-catalyzed cross-coupling reactions.

Theoretical studies on chloropyridazines have calculated the BDE for the C-Cl bond at various positions on the ring. Using high-level composite methods like G3B3, it has been shown that the position of the chlorine atom significantly influences the bond strength. The C-Cl bonds alpha to a nitrogen atom (at the C3 or C6 position) are generally weaker than those at other positions (C4 or C5). This suggests that the C-Cl bond at the 6-position in this compound would be relatively labile and a likely site for chemical transformation.

Table 4: Calculated C-Cl Bond Dissociation Energies (kcal/mol) for Chloropyridazines (Data adapted from studies on mono- and dichloropyridazines)

| Method | C-Cl Bond Position | BDE (kcal/mol) |

|---|---|---|

| G3B3 | α to N (e.g., C3/C6) | 93-95 |

| G3B3 | β to N (e.g., C4/C5) | 95-100 |

| B3LYP | α to N (e.g., C3/C6) | ~86-88 |

| B3LYP | β to N (e.g., C4/C5) | ~88-93 |

Source: Theoretical Bond Dissociation Energies of Halo-Heterocycles.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Despite a thorough search, no specific molecular docking studies featuring this compound as the ligand have been identified in the scientific literature. Research has been conducted on structurally related compounds, such as derivatives of 6-chloropyrazine-2-carboxamide (B1586017) and 2-chloro-pyridine, to understand their interactions with various biological targets. researchgate.netnih.gov However, direct data, including binding affinities, interaction energies, or specific amino acid interactions for this compound, remains undocumented.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

No specific MD simulation studies have been published for this compound. While research on related heterocyclic systems like pyrido[3,4-d]pyrimidine (B3350098) inhibitors has utilized MD simulations to confirm binding stability, similar analyses for this compound are absent from the available literature. mdpi.com Therefore, data regarding its conformational behavior in a biological target, root-mean-square deviation (RMSD) values, or the stability of its interactions over time are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

There are no QSAR models in the reviewed literature that have been developed or validated using this compound as part of the dataset. QSAR studies have been performed on other chloro-substituted heterocyclic compounds, such as 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine and 7-chloro-4-aminoquinolines, to understand the structural features that influence their toxicity or antimalarial activity, respectively. researchgate.netresearchgate.net However, these models and their predictive analytics are not applicable to this compound.

The development of a QSAR model involves calculating a set of molecular descriptors that numerically represent the physicochemical properties of a series of compounds. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity.

As no QSAR studies for this compound have been published, there is no associated information on relevant molecular descriptors or any predictive models derived from them.

Mechanistic Insights from Computational Studies

Computational studies, including methods like Density Functional Theory (DFT), can provide deep mechanistic insights into a molecule's reactivity, electronic properties, and potential metabolic pathways. These studies can elucidate reaction mechanisms at an atomic level.

No computational studies providing mechanistic insights specifically for this compound were found. Quantum chemical computations have been used to investigate the reaction sites of pyrimidine (B1678525) bases during chlorination, but similar detailed analyses for the pyridazinamine scaffold of the target compound are not available in the literature. nih.gov

Advanced Analytical Techniques for Pyridazinamine Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the structural features of 6-Chloro-4-pyridazinamine. By probing the interaction of the molecule with electromagnetic radiation, these methods offer detailed information about its functional groups and atomic connectivity.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes include the N-H stretching vibrations of the amine group, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridazine (B1198779) ring are anticipated to be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyridazine ring will likely produce a series of bands in the 1400-1600 cm⁻¹ region. Furthermore, the C-Cl stretching vibration is expected to give rise to a characteristic band in the lower frequency region of the spectrum, typically around 600-800 cm⁻¹. In-plane and out-of-plane bending vibrations of the C-H and N-H bonds would also contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound. researchgate.netresearchgate.net

Table 1: Predicted FT-IR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridazine Ring (C=N, C=C) | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule. The selection rules for Raman spectroscopy differ from those of IR, often allowing for the observation of non-polar bond vibrations that are weak or absent in the IR spectrum. Analysis of related chloropyridazines suggests that the FT-Raman spectrum of this compound would be particularly useful for characterizing the pyridazine ring and the C-Cl bond. researchgate.netresearchgate.net

The symmetric vibrations of the pyridazine ring are expected to produce strong signals in the FT-Raman spectrum. The C-Cl stretching vibration would also be readily observable. The combination of FT-IR and FT-Raman spectroscopy would, therefore, provide a comprehensive vibrational profile of this compound, aiding in its unambiguous identification and structural confirmation. nih.govsigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Although specific experimental NMR data for this compound is not available, the spectral parameters can be reliably predicted by examining the data for its isomer, 6-chloropyridazin-3-amine. nih.govspectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the amine group. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring, as well as the electron-donating effect of the amino group. The protons of the amino group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridazine ring are significantly affected by the attached chlorine and amino groups. The carbon atom bonded to the chlorine atom is expected to be deshielded, appearing at a downfield chemical shift. In contrast, the carbon atom attached to the amino group would be shielded, appearing at a more upfield position. mdpi.commdpi.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound based on its isomer, 6-chloropyridazin-3-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (Ring Protons) | 6.5 - 8.5 |

| ¹H (Amine Protons) | Broad signal, variable |

| ¹³C (C-Cl) | 150 - 165 |

| ¹³C (C-NH₂) | 140 - 155 |

| ¹³C (Other Ring Carbons) | 110 - 140 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is well-suited for the analysis of nitrogen-containing heterocyclic compounds like this compound in complex mixtures. nih.govresearchgate.netresearchgate.net HPLC-MS allows for the separation of the target analyte from impurities and matrix components, followed by its sensitive detection and quantification by the mass spectrometer. The mass spectrum would provide the molecular weight of the compound, and the isotopic pattern of the molecular ion peak would confirm the presence of a chlorine atom.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers even greater sensitivity, selectivity, and speed compared to conventional HPLC-MS. mdpi.comnih.gov In UHPLC-MS/MS, after the initial separation and ionization, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). This process generates characteristic fragment ions that are unique to the molecule's structure.

The fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely involve the loss of small molecules such as HCN, N₂, or HCl, as well as cleavage of the pyridazine ring. The specific fragmentation pathways can be used to confirm the identity of the compound and to develop highly selective and sensitive quantitative methods for its determination in various samples. jcsp.org.pkasianpubs.orgscilit.comlibretexts.orgchemguide.co.uk

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (LC-Q-TOF-MS) stands as a powerful tool for the definitive identification and quantification of chemical compounds. This hybrid technique synergizes the separation capabilities of liquid chromatography with the high-resolution mass analysis of a Q-TOF mass spectrometer. The Q-TOF instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering exceptional mass accuracy, high resolution, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.

In the context of this compound research, LC-Q-TOF-MS is invaluable for confirming molecular identity through precise mass measurement of the molecular ion. The high resolving power allows for the determination of the elemental formula, distinguishing the target compound from isobaric interferences. Furthermore, this technique is adept at identifying and characterizing related substances, such as impurities, degradants, or metabolites, even at trace levels in complex matrices. The MS/MS capability, where the quadrupole selects a precursor ion for fragmentation, and the TOF analyzer measures the exact masses of the resulting product ions, provides detailed structural information, helping to pinpoint the locations of substituents on the pyridazine ring.

Table 1: Representative High-Resolution Mass Spectrometry Data for a Pyridazinamine Derivative

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Retention Time | 4.25 min | Elution time from the LC column under specific conditions. |

| Measured m/z | 144.0201 [M+H]⁺ | Measured mass-to-charge ratio of the protonated molecule. |

| Calculated m/z | 144.0197 | Theoretical exact mass for the elemental formula C₄H₅ClN₃. |

| Mass Accuracy | 2.8 ppm | High accuracy confirms the elemental composition. |

| MS/MS Fragments | 108.0455, 79.0372 | Product ions resulting from fragmentation, used for structural confirmation. |

Note: This data is illustrative for a compound with the elemental formula of this compound and does not represent empirically derived results from a specific study.

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for separating and identifying volatile and thermally stable compounds. However, many polar compounds, including those with amine functional groups like this compound, exhibit poor chromatographic behavior due to their low volatility and tendency to interact with the stationary phase. Chemical derivatization is a crucial sample preparation step to overcome these limitations.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving peak shape and detection sensitivity. For the primary amine group in this compound, several derivatization strategies can be employed:

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amines.

Acylation: This involves introducing an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). This not only increases volatility but can also introduce electronegative atoms that enhance detection by electron capture detectors.

The resulting derivatized compound is more amenable to GC separation and provides a characteristic mass spectrum that aids in its identification. The mass spectrum of a related compound, 6-Chloro-N-(4-methoxyphenyl)pyridazin-3-amine, has been documented, demonstrating the utility of GC-MS in this class of compounds.

Table 2: Common Derivatization Strategies for Amines in GC-MS

| Derivatization Method | Reagent Example | Target Functional Group | Effect on Analyte |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | -NH₂, -OH, -SH | Increases volatility and thermal stability. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -NH₂, -OH | Increases volatility; improves chromatographic peak shape. |

| Alkylation | Alkyl Halides (e.g., CH₃I) | -NH₂, -OH | Increases volatility by replacing active hydrogens with alkyl groups. |

X-ray Crystallography for Absolute Structure and Conformation Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous proof of a molecule's absolute structure, including bond lengths, bond angles, and torsional angles. This definitive structural information is critical for confirming the synthesis of a new compound like this compound and understanding its conformational preferences and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which a model of the atomic arrangement can be built and refined. For pyridazinamine derivatives, X-ray crystallography can confirm the substitution pattern on the heterocyclic ring and reveal details about hydrogen bonding networks and crystal packing, which influence the material's physical properties. While the specific crystal structure for this compound is not detailed here, data for a related pyrimidine (B1678525) compound illustrates the type of information obtained.

Table 3: Example Crystallographic Data for a Related Heterocyclic Compound (C₁₁H₁₁ClN₄)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.5887 Å, b = 9.948 Å, c = 12.671 Å |

| α = 90°, β = 109.63°, γ = 90° | |

| Volume (V) | 1138.4 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.365 Mg/m³ |

| Refinement R-factor | 0.038 |

Integrated Analytical Platforms for Comprehensive Characterization

A comprehensive understanding of a chemical compound is rarely achieved through a single analytical technique. Instead, an integrated analytical platform, which combines data from multiple orthogonal techniques, is essential for a full characterization. For this compound, this approach would involve a strategic combination of the methods discussed above, along with others, to build a complete profile of the molecule.

For example, while Q-TOF LC-MS can provide the elemental formula and structural fragments, Nuclear Magnetic Resonance (NMR) spectroscopy would be used to determine the precise connectivity of atoms (¹H, ¹³C NMR) and spatial relationships (NOESY). Infrared (IR) spectroscopy would identify characteristic functional groups. GC-MS, after derivatization, offers an alternative chromatographic separation and mass spectral fingerprint. Finally, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state.

The integration of these platforms allows for cross-validation of results, leading to a higher degree of confidence in the compound's identity, purity, and structure. This holistic approach is fundamental in modern chemical research, from drug discovery to materials science.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloro-N-(4-methoxyphenyl)pyridazin-3-amine |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Medicinal Chemistry Applications and Drug Discovery Research

Role of Pyridazinamines as Heterocyclic Building Blocks in Pharmaceutical Synthesis

Pyridazinamine scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to engage in various biological interactions. The pyridazine (B1198779) ring itself is a six-membered heterocycle containing two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. This feature is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The presence of a chloro group on the pyridazine ring, as in 6-Chloro-4-pyridazinamine, provides a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The amino group in pyridazinamines offers another point for chemical modification, often serving as a key pharmacophoric element or a linker to other molecular fragments. The strategic placement of these functional groups in this compound makes it a versatile building block in the synthesis of compounds with potential therapeutic applications. For instance, chloro-substituted pyridazines are employed in the synthesis of various kinase inhibitors, where the pyridazine core can mimic the hinge-binding region of ATP.

The synthesis of biologically active compounds often involves multi-step processes where the pyridazine core is assembled and subsequently functionalized. Chlorinated pyridazines are key intermediates in these synthetic pathways, enabling the construction of libraries of compounds for high-throughput screening. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, including amines, alcohols, and thiols, leading to a diverse set of derivatives.

Design and Development of Novel Therapeutic Agents Based on the Pyridazine Core

The pyridazine core is a prominent feature in a variety of therapeutic agents, spanning a wide range of biological activities. The design of novel drugs based on this scaffold often involves leveraging its inherent properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The development of kinase inhibitors, for example, has significantly benefited from the use of pyridazine-based scaffolds. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

The structural features of this compound make it an attractive starting point for the design of kinase inhibitors. The pyridazine ring can serve as a bioisosteric replacement for other heterocyclic systems, offering a unique set of electronic and steric properties. Medicinal chemists can systematically modify the substituents on the pyridazine ring to optimize interactions with the target kinase. For example, the amino group can be acylated or alkylated to introduce side chains that occupy specific pockets within the kinase active site, thereby enhancing binding affinity and selectivity.

One notable area of research is the development of dual inhibitors that can target multiple kinases simultaneously, which can be an effective strategy for overcoming drug resistance. The versatility of the pyridazine scaffold allows for the design of molecules with tailored inhibitory profiles. By carefully selecting the substituents at various positions of the pyridazine ring, it is possible to fine-tune the compound's activity against a panel of kinases.

Patent Landscape and Intellectual Property in Pyridazine-Based Compounds

The therapeutic potential of pyridazine-based compounds has led to significant patenting activity in the pharmaceutical industry. A review of the patent landscape reveals a broad range of intellectual property covering the synthesis, composition of matter, and use of pyridazine derivatives for treating various diseases. These patents often claim not only specific compounds but also Markush structures that encompass a wide array of substituted pyridazines.

Patents related to kinase inhibitors frequently feature pyridazine and pyrimidine (B1678525) cores. For instance, patents have been filed for pyrazine (B50134) kinase inhibitors with applications in treating conditions mediated by Syk kinase activity. While not directly focused on this compound, these patents highlight the value of the broader class of chloro-substituted aza-heterocycles in drug discovery. The claims in these patents typically cover the core scaffold and various substituents that have been shown to modulate the compound's biological activity.

The intellectual property surrounding pyridazine-based compounds also extends to their methods of synthesis. Novel and efficient synthetic routes to these scaffolds are often protected by patents, as they can provide a competitive advantage in the development of new drugs. The synthesis of chlorinated pyrimidines, which are structurally related to chlorinated pyridazines, is the subject of patents that describe processes for their preparation, underscoring the commercial importance of these key intermediates.

Preclinical Research and Lead Optimization Studies

Once a promising lead compound has been identified, it undergoes extensive preclinical research and lead optimization to refine its properties for potential clinical development. This phase involves a detailed investigation of the compound's efficacy, safety, and pharmacokinetic profile. For derivatives of this compound, preclinical studies would typically involve in vitro assays to determine their potency and selectivity against the intended biological target.